molecular formula C11H9BrFNO3 B7895172 1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid

1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid

Cat. No.: B7895172
M. Wt: 302.10 g/mol
InChI Key: ZQMOINIHLALAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid is a synthetic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while ring-opening reactions can produce linear or branched compounds .

Scientific Research Applications

1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO3/c12-8-1-6(2-9(13)3-8)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMOINIHLALAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC(=C2)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.